Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes acetamido, hydroxyphenyl, and phenylpropanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Hydroxylation: The addition of a hydroxyl group to the phenyl ring.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions. The process is often carried out in large reactors with continuous monitoring to maintain the desired conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a precursor for drug development.
Biochemistry: The compound is used in enzyme studies and as a substrate in biochemical assays.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-5-nitrosophenyl)acetamide
Uniqueness
Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAXMXOQRFJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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